Letimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

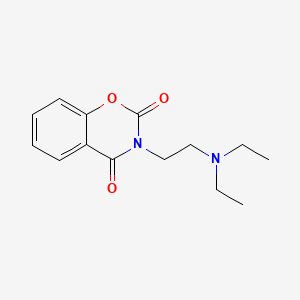

Letimide is a chemical compound with the molecular formula C14H18N2O3 . It is known for its analgesic properties and has been studied for its potential cytogenetic and teratogenic effects . The compound is a salicylate derivative and has shown promise in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of letimide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Letimide undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

Reduction: Reducing agents can convert this compound into its reduced form.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while reduction may produce a reduced form with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Studied for its effects on cellular processes and genetic material.

Medicine: Investigated for its analgesic properties and potential use in pain management.

Industry: Potential applications in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of letimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Letimid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel anderen Salicylatderivaten. Diese Verbindungen können ähnliche chemische Strukturen und Eigenschaften aufweisen, sich jedoch in ihren spezifischen Wirkungen und Anwendungen unterscheiden. Während Letimid beispielsweise für seine analgetischen Eigenschaften bekannt ist, können andere Salicylatderivate andere therapeutische Anwendungen oder biochemische Aktivitäten haben.

Liste ähnlicher Verbindungen

Aspirin: Ein weiteres Salicylatderivat, das für seine analgetischen und entzündungshemmenden Eigenschaften bekannt ist.

Salicylsäure: Ein Vorläufer vieler Salicylatderivate, das in verschiedenen pharmazeutischen und kosmetischen Anwendungen verwendet wird.

Methylsalicylat: Häufig in topischen Analgetika und Salben verwendet.

Biologische Aktivität

Letimide, a compound derived from the structural modifications of thalidomide, has been investigated for its biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

Overview of this compound

This compound (also referred to as MA 1143) is classified as an immunomodulatory drug (IMiD). Its structural similarities to thalidomide suggest a mechanism of action that may involve modulation of immune responses and effects on various cytokines. Research indicates that this compound exhibits significant biological activity, primarily through its influence on cell signaling pathways and immune cell function.

-

Cytokine Modulation :

- This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing anti-inflammatory cytokine IL-10 production. This dual effect is crucial for maintaining immune balance and reducing inflammation .

- The compound's ability to downregulate adhesion molecules on immune cells contributes to its anti-inflammatory properties, potentially affecting the interaction between malignant plasma cells and bone marrow stromal cells (BMSCs) .

- Cell Cycle Regulation :

- Immune Cell Activation :

In Vitro Studies

This compound has demonstrated cytogenetic effects on human lymphocytes in vitro. A study reported that exposure to this compound resulted in significant alterations in lymphocyte behavior, suggesting potential applications in hematological malignancies .

Case Studies

Case studies have illustrated the clinical implications of this compound in treating conditions like multiple myeloma (MM). One notable case involved a patient with relapsed MM who responded positively to a treatment regimen including this compound, showcasing its potential as an effective therapeutic agent.

Eigenschaften

CAS-Nummer |

26513-90-6 |

|---|---|

Molekularformel |

C14H18N2O3 |

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

GRPWANKDBCDDEV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |

Kanonische SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |

Key on ui other cas no. |

26513-90-6 |

Synonyme |

3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione letimide letimide monohydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.